2-Benzyliminopiperidine
Description
2-Benzyliminopiperidine is a nitrogen-containing heterocyclic compound derived from piperidine, featuring a benzylimino group (a secondary amine with a benzyl substituent) at the 2-position of the piperidine ring. Piperidine derivatives are widely studied in pharmaceutical chemistry due to their role as building blocks for bioactive molecules, though 2-benzyliminopiperidine itself lacks extensive documentation in the referenced sources .
Properties
Molecular Formula |
C12H16N2 |
|---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
N-benzyl-2,3,4,5-tetrahydropyridin-6-amine |
InChI |
InChI=1S/C12H16N2/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12/h1-3,6-7H,4-5,8-10H2,(H,13,14) |
InChI Key |
PGFZDZNWYLYLID-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN=C(C1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyliminopiperidine typically involves the condensation of benzylamine with piperidine-2-carbaldehyde under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 2-Benzyliminopiperidine may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. Catalysts and optimized reaction parameters are often employed to enhance the efficiency and selectivity of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Benzyliminopiperidine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Benzyliminopiperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive piperidine derivatives.
Industry: Utilized in the development of new materials and as a building block in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Benzyliminopiperidine involves its interaction with various molecular targets, including enzymes and receptors. The imine functionality allows it to form reversible covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-benzyliminopiperidine with structurally and functionally related piperidine derivatives, leveraging available data from analogous compounds:
Structural and Physicochemical Comparison
Biological Activity
2-Benzyliminopiperidine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by relevant data tables and case studies.
Synthesis of 2-Benzyliminopiperidine
The synthesis of 2-benzyliminopiperidine typically involves the reaction of benzylamine with piperidine derivatives. The process can be optimized through various methods, including microwave-assisted synthesis or traditional reflux techniques. The resulting compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.
Biological Activity Overview
The biological activity of 2-benzyliminopiperidine has been investigated in several studies, highlighting its potential as an anti-cancer agent and its neuroprotective properties.
Anti-Cancer Activity
Recent research has demonstrated that derivatives of piperidine compounds exhibit significant anti-proliferative effects against various cancer cell lines. For instance, compounds structurally related to 2-benzyliminopiperidine have shown IC50 values in the nanomolar range against colorectal (HCT116) and breast cancer (MDA-MB-231) cell lines.
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 2-Benzyliminopiperidine | HCT116 | 25-50 |
| MDA-MB-231 | 30-60 |
These results suggest that modifications at the benzyl or piperidine moieties can enhance anti-proliferative activity.
Neuroprotective Effects
In addition to anti-cancer properties, 2-benzyliminopiperidine has been evaluated for its neuroprotective effects, particularly in models of Alzheimer's disease. The compound's ability to inhibit acetylcholinesterase (AChE) and reduce β-amyloid aggregation has been documented.
| Compound | Target | IC50 (μM) |
|---|---|---|
| 2-Benzyliminopiperidine | AChE | 0.268 |
| β-secretase | 3.33 |
These findings indicate its potential as a multi-target drug candidate for treating neurodegenerative diseases.
The mechanisms by which 2-benzyliminopiperidine exerts its biological effects are multifaceted:
- Inhibition of Enzymes : The compound acts as a competitive inhibitor of AChE, which is crucial for maintaining acetylcholine levels in synaptic clefts.
- Cell Cycle Arrest : Studies suggest that the compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Anti-Amyloid Activity : By reducing β-amyloid aggregation, it may mitigate neurotoxicity associated with Alzheimer's disease.
Case Studies
- Anti-Cancer Efficacy : A study evaluating various piperidine derivatives found that substituents at the benzyl position significantly influenced anti-proliferative activity. The most potent derivative exhibited an IC50 value comparable to established chemotherapeutics.
- Neuroprotection in Alzheimer’s Models : Another investigation into the neuroprotective properties revealed that treatment with 2-benzyliminopiperidine significantly reduced cognitive decline in animal models of Alzheimer's disease, correlating with decreased levels of β-amyloid plaques.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
